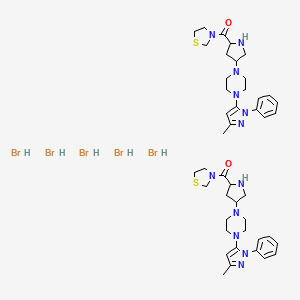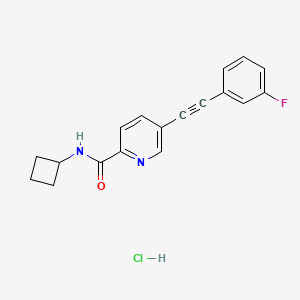
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)ethynyl)picolinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and cognitive impairments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of 5-bromo-N-cyclobutylpicolinamide with 1-ethynyl-3-fluorobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride exerts its effects by acting as a positive allosteric modulator of the mGlu5 receptor. This modulation enhances the receptor’s response to its endogenous ligand, glutamate, leading to increased signaling through the receptor’s associated pathways. The compound binds to a distinct allosteric site on the mGlu5 receptor, which is separate from the orthosteric (glutamate) binding site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB): Another positive allosteric modulator of mGlu5 with similar pharmacological properties.
N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA): A compound with a different chemical structure but similar modulatory effects on mGlu5.
Uniqueness
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is unique due to its specific binding affinity and efficacy as a positive allosteric modulator of mGlu5. Its distinct chemical structure allows for selective modulation of the receptor, minimizing off-target effects and enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C18H16ClFN2O |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-8-14-9-10-17(20-12-14)18(22)21-16-5-2-6-16;/h1,3-4,9-12,16H,2,5-6H2,(H,21,22);1H |
InChI-Schlüssel |
ISLSQPVNTBEEGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-fluoro-7-(1-piperazinyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10768807.png)
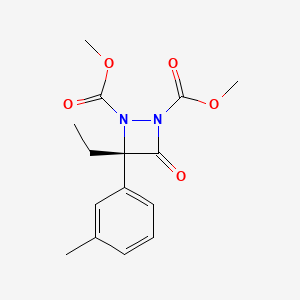
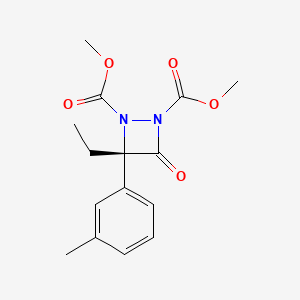
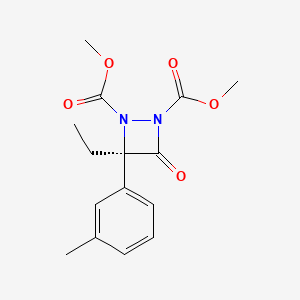
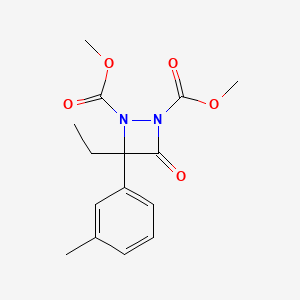

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)
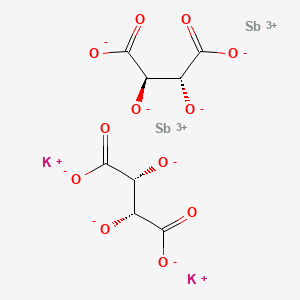
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10768901.png)
